p-Guanidinomethyl benzoic acid
Description
Overview of Guanidine-Containing Compounds in Medicinal Chemistry
The guanidine (B92328) group is a critical functional group in medicinal chemistry, defining the chemical and physicochemical properties of many compounds with therapeutic interest. tandfonline.comnih.gov Guanidines are highly basic, with the protonated form (the guanidinium (B1211019) ion) being stabilized by resonance, a property sometimes referred to as "Y-aromaticity". sci-hub.se This inherent basicity and the ability to form multiple hydrogen bonds, charge-pairing, and cation-π interactions allow guanidinium-containing molecules to engage in strong, specific non-covalent binding with biological targets, particularly those with anionic groups like phosphates and carboxylates. sci-hub.sejocpr.com
This molecular recognition capability has led to the development of a wide spectrum of therapeutic agents containing the guanidine moiety. tandfonline.comnih.gov These compounds have diverse applications, including:
Cardiovascular and Antihypertensive Agents : Examples include guanabenz, amiloride, and doxazosin, which act through various mechanisms such as activating alpha receptors or blocking ion exchangers. jocpr.com
Antimicrobial Agents : The guanidine group is present in antibiotics like streptomycin (B1217042) and disinfectants such as chlorhexidine. jocpr.commdpi.com It has been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Enzyme Inhibitors : The structural similarity of the guanidinium group to the side chain of the amino acid arginine allows these compounds to act as inhibitors for enzymes like trypsin and nitric oxide synthase. nih.govsci-hub.se
Other Therapeutic Areas : Guanidine derivatives are also investigated as anti-inflammatory, antidiabetic, antineoplastic, and central nervous system agents. nih.gov
The versatility and significant biological activity of the guanidine core make it one of the most studied functional groups in drug design and discovery. mdpi.com
Context of Benzoic Acid Derivatives in Chemical Biology
Benzoic acid and its derivatives are a class of compounds with a long history of use and a broad range of biological activities, making them important scaffolds in chemical biology and pharmaceutical development. ontosight.aipreprints.org They serve as fundamental building blocks for more complex, biologically active molecules. sci-hub.se
The biological profile of benzoic acid derivatives is diverse, with research demonstrating activities such as:
Antimicrobial and Antifungal Properties : Certain derivatives are known for their bacteriostatic and fragrant properties. ontosight.aisci-hub.se
Anti-inflammatory Activity : Some derivatives have been shown to inhibit pro-inflammatory enzymes. ontosight.ai
Enzyme Inhibition : The benzoic acid scaffold has been incorporated into inhibitors for various enzymes, including influenza neuraminidase and carbonic anhydrase. sci-hub.seacs.org For instance, a series of benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase. acs.org
VLA-4 Antagonism : A series of benzoic acid derivatives were synthesized and evaluated as potent, orally active antagonists of Very Late Antigen-4 (VLA-4), which is relevant for treating inflammatory diseases. nih.gov
The synthetic tractability of the benzoic acid ring allows for systematic modifications, enabling researchers to explore structure-activity relationships and optimize compounds for specific biological targets. nih.gov
Rationale for Investigating p-Guanidinomethyl benzoic acid as a Research Compound
The rationale for investigating this compound stems from the strategic combination of its two core components: the guanidinium group and the benzoic acid scaffold. This design creates a molecule that is a structural mimic of the side chain of arginine, but with a rigid aromatic core. acs.org Guanidine derivatives are often studied as potential therapeutic agents and can be considered analogs of the natural amino acid arginine. acs.org
The key motivations for its study include:
Enzyme Inhibition : Given that the guanidinium group mimics the side chain of arginine, this compound is a logical candidate for inhibiting proteases like trypsin, which cleave peptide bonds following arginine or lysine (B10760008) residues. sigmaaldrich.com The benzoic acid portion provides a stable framework for presenting the guanidinomethyl group to the enzyme's active site.
Molecular Probes and Tags : The compound's distinct chemical properties—a charged, basic guanidinium group paired with a carboxylic acid—make it suitable for use as a chemical tool. For example, it has been investigated as a charged tag for modifying peptides to improve their analysis in mass spectrometry. jst.go.jp
Building Block for Drug Design : It serves as a valuable starting material or fragment for synthesizing more complex molecules. The bifunctional nature (an acidic carboxyl group and a basic guanidinium group) allows for diverse chemical modifications and incorporation into larger structures, such as peptidomimetics. ontosight.aijst.go.jp
Scope and Significance of Academic Research on this compound
Academic research on this compound focuses primarily on its application as a specialized chemical tool in proteomics and as a model compound for studying enzyme inhibition.
A significant area of investigation is its use in peptide and protein analysis. Researchers have demonstrated that this compound (Gmb) can be selectively introduced to the N-terminal amino group of peptides. jst.go.jp This modification, which adds a permanent positive charge, alters the fragmentation patterns during collision-induced dissociation (CID) in mass spectrometry, leading to more easily interpretable spectra for de novo peptide sequencing. jst.go.jp One study found that using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent allows for the efficient and selective attachment of Gmb to the peptide's N-terminus at a pH of 7. jst.go.jp
Furthermore, the compound and its derivatives are studied as inhibitors of serine proteases. The interaction of guanidinobenzoxazines, which are derived from related guanidinobenzoic acids, with trypsin has been analyzed to understand the structural basis of inhibition. These studies provide insight into the binding modes and structure-activity relationships crucial for designing potent and selective protease inhibitors.
The synthesis of this compound itself has been a subject of study, with methods developed for its chemical synthesis from precursors like p-aminobenzoic acid. google.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| Common Name | This compound | ontosight.ai |
| Systematic Name | 4-[[(aminoiminomethyl)amino]methyl]benzoic acid | ontosight.ai |
| Synonyms | 4-(guanidinomethyl)benzoic acid, Gmb | ontosight.aijst.go.jp |
| ChEMBL ID | CHEMBL340242 | ontosight.ai |
| InChI Identifier | ZWKIKIJKGFTAAM-UHFFFAOYSA-N | ontosight.ai |
Table 2: List of Compounds Mentioned
| Compound Name | Class / Context |
|---|---|
| This compound | Main subject, Arginine analog |
| Guanidine | Core functional group |
| Benzoic Acid | Core functional group |
| Arginine | Natural amino acid |
| Guanabenz | Antihypertensive drug |
| Amiloride | Cardiovascular drug |
| Doxazosin | Antihypertensive drug |
| Streptomycin | Antibiotic |
| Chlorhexidine | Disinfectant |
| Trypsin | Serine protease enzyme |
| Nitric Oxide Synthase | Enzyme |
| 4-(acetylamino)-3-guanidinobenzoic acid | Influenza neuraminidase inhibitor |
| p-aminobenzoic acid | Synthetic precursor |
Structure
3D Structure
Properties
IUPAC Name |
4-[(diaminomethylideneamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKIKIJKGFTAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41651-87-0 | |
| Record name | 4-{[(diaminomethylidene)amino]methyl}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications of P Guanidinomethyl Benzoic Acid
De Novo Synthesis Routes for p-Guanidinomethyl benzoic acid
The de novo synthesis of this compound, meaning its creation from simpler molecular precursors, is a multi-step process that hinges on the strategic introduction of the guanidinomethyl group and the synthesis of appropriate benzoic acid intermediates. wikipedia.orgresearchgate.netslideshare.net
Strategies for Guanidinomethyl Group Introduction
The introduction of the guanidinomethyl group is most commonly achieved through the guanidinylation of a primary amine. In the context of this compound synthesis, the key precursor is p-aminomethylbenzoic acid. sigmaaldrich.com The reaction involves the nucleophilic attack of the primary amino group of p-aminomethylbenzoic acid on a guanidinylating agent.
Several reagents are employed for this transformation, with cyanamide (B42294) and 1H-pyrazole-1-carboxamidine being prominent examples. researchgate.net The guanidinylation reaction is typically conducted under controlled pH conditions to ensure the amine is sufficiently nucleophilic while the guanidinylating agent remains active. smolecule.com For instance, the reaction of an amine with 1H-pyrazole-1-carboxamidine hydrochloride is a well-established method for introducing the guanidinium (B1211019) moiety. researchgate.net
Table 1: Common Guanidinylating Agents
| Reagent | Description |
|---|---|
| Cyanamide | A common reagent for guanidinylation, often used under acidic conditions. smolecule.com |
| 1H-Pyrazole-1-carboxamidine | A versatile reagent for the introduction of the guanidinium group. researchgate.net |
| N,N'-bis(Boc)-triflylguanidine | A diprotected guanidinylating reagent. researchgate.net |
Synthesis of Benzoic Acid Precursors and Intermediates
The synthesis of this compound is critically dependent on the availability of the key intermediate, p-aminomethylbenzoic acid. sigmaaldrich.com Several synthetic pathways have been developed to produce this precursor.
One common route starts with p-tolunitrile, which is oxidized to p-cyanobenzoic acid. acs.org The cyano group is then reduced to an aminomethyl group. For example, p-cyanobenzoic acid can be reduced using Raney Cobalt as a catalyst in the presence of aqueous ammonia (B1221849) and hydrogen gas to yield p-aminomethylbenzoic acid. acs.org
Another approach involves the use of 4-cyanobenzoic acid, which can be reduced to p-aminomethylbenzoic acid. acs.org The synthesis of 4-aminomethylbenzoic acid has also been reported starting from 4-aminobenzoic acid through a regioselective amidomethylation reaction. researchgate.net
Table 2: Synthesis of p-Aminomethylbenzoic Acid
| Starting Material | Key Steps | Reagents and Conditions | Yield |
|---|---|---|---|
| p-Tolunitrile | Oxidation | Chromium trioxide, acetic acid, sulfuric acid | - |
| Reduction of p-cyanobenzoic acid | Raney Cobalt, H₂, aqueous ammonia | 80% acs.org |
Functionalization and Derivatization Strategies
The functionalization and derivatization of this compound are crucial for tailoring its properties for specific applications, such as enhancing biological activity or enabling conjugation to other molecules.
Modification of the Benzoic Acid Moiety
The carboxylic acid group of the benzoic acid moiety is a prime target for modification. It can be converted into a variety of functional groups, including esters and amides, to alter the molecule's polarity, solubility, and biological interactions. nih.gov For example, esterification of the carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. nih.gov The modification of the carboxylate group can significantly impact the molecule's binding affinity to biological targets. nih.gov Research has shown that the carboxylate moiety is often critical for optimal substrate binding and turnover activity in enzymes. nih.gov
Regioselective Substitution and its Research Implications
The position of the guanidinomethyl group on the benzoic acid ring has significant implications for the molecule's properties and activity. While this compound is the most common isomer, the synthesis and study of its ortho and meta counterparts are also of interest. researchgate.netnih.govresearchgate.net The regioselective synthesis of these isomers allows for a systematic investigation of how the spatial arrangement of the functional groups affects biological interactions. For instance, the synthesis of 3-aminomethylbenzoic acid, the precursor to m-guanidinomethyl benzoic acid, can be achieved from m-phthalic acid nitrile. thieme-connect.de The study of different isomers is crucial in fields like medicinal chemistry and materials science, where the precise positioning of functional groups can dictate the efficacy and properties of the final compound. researchgate.netbeilstein-journals.orgmdpi.com For example, ortho-functionalization of aryl compounds has been shown to stabilize the C-At bond in astatinated radiopharmaceuticals. researchgate.netdntb.gov.ua
Preparation of Active Esters and Reagents for Bioconjugation
To facilitate the covalent attachment of this compound to biomolecules such as peptides, proteins, and oligonucleotides, its carboxylic acid group is often converted into an active ester. nih.govacs.orggoogle.com N-hydroxysuccinimide (NHS) esters are the most commonly used active esters for this purpose due to their reactivity towards primary amines under mild aqueous conditions, forming stable amide bonds. researchgate.netglenresearch.com
The preparation of an NHS ester typically involves the reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). smolecule.comresearchgate.netnih.gov Alternatively, the carboxylic acid can be converted to an acid chloride using a reagent like thionyl chloride, which is then reacted with N-hydroxysuccinimide. nih.govgoogle.com The resulting active ester can be purified and stored for subsequent use in bioconjugation reactions. glenresearch.compsu.edu
Table 3: Common Reagents for NHS Ester Formation
| Reagent Type | Examples | Function |
|---|---|---|
| Coupling Agents | DCC, EDC smolecule.comresearchgate.net | Facilitate the condensation of the carboxylic acid and N-hydroxysuccinimide. |
| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride nih.govgoogle.com | Convert the carboxylic acid to a more reactive acid chloride intermediate. |
| Activating Agent | N,N'-Disuccinimidyl carbonate (DSC) researchgate.net | Reacts directly with the carboxylic acid to form the NHS ester. |
Advanced Synthetic Techniques
Parallel Synthesis and Library Generation for Structure-Activity Relationship Studies
The exploration of this compound and its derivatives as pharmacologically active agents necessitates a deep understanding of their structure-activity relationships (SAR). spu.edu.sy Advanced synthetic techniques, particularly parallel synthesis and the generation of compound libraries, are instrumental in systematically probing these relationships. rsc.orgresearchgate.net These methodologies allow for the rapid synthesis of a multitude of structurally related analogues, which can then be screened for biological activity. By analyzing the activity data across a library of compounds, researchers can elucidate the impact of specific structural modifications on the desired biological effect.
Parallel synthesis strategies are often employed to efficiently create a large number of compounds for SAR studies. rsc.org This approach involves the simultaneous synthesis of a series of related compounds in separate reaction vessels. Solid-phase synthesis is a particularly powerful technique for parallel synthesis, as it simplifies the purification process by allowing excess reagents and by-products to be washed away from the resin-bound product. 20.210.105lsu.edu
A common strategy for generating a library of this compound analogues involves a modular approach, where different building blocks are systematically varied. This can be conceptualized by dissecting the parent molecule into key regions for modification: the benzoic acid ring, the guanidinium group, and the linker connecting them.
Table 1: Building Blocks for Parallel Synthesis of this compound Analogues
| Region of Modification | Building Block Class | Examples of R-groups/Substituents |
| Benzoic Acid Core | Substituted 4-methylbenzoic acids | -Fluoro, -Chloro, -Bromo, -Iodo, -Nitro, -Amino, -Hydroxy, -Methoxy |
| Guanidinium Moiety | Guanidinylating Agents | N,N'-di-Boc-thiourea, N,N'-di-Cbz-thiourea, various substituted guanidinylating reagents |
| Linker Modification | α-substituted p-toluic acids | α-methyl, α-ethyl, α,α-dimethyl |
The synthesis of a library would typically commence with a set of substituted p-toluic acids attached to a solid support. These starting materials would then undergo a series of reactions in parallel to introduce diversity at the benzylic position and the guanidinium group. For instance, bromination of the benzylic methyl group followed by displacement with different amines can introduce a variety of substituents on the linker. Subsequent guanidinylation of the resulting amines would complete the synthesis.
Table 2: Representative Library of this compound Analogues for SAR Studies
| Compound ID | Benzoic Acid Ring Substituent (R1) | Linker Modification (R2) | Guanidinium Substitution (R3, R4) |
| Lib-Cmpd-001 | H | H | H, H |
| Lib-Cmpd-002 | 3-Fluoro | H | H, H |
| Lib-Cmpd-003 | H | α-methyl | H, H |
| Lib-Cmpd-004 | 3-Fluoro | α-methyl | H, H |
| Lib-Cmpd-005 | H | H | Methyl, H |
| Lib-Cmpd-006 | 3-Fluoro | H | Methyl, H |
| Lib-Cmpd-007 | H | α-methyl | Methyl, H |
| Lib-Cmpd-008 | 3-Fluoro | α-methyl | Methyl, H |
The resulting library of compounds can then be screened in relevant biological assays. The data obtained from these screens are crucial for building a comprehensive SAR model. spu.edu.sy For example, comparing the activity of compounds with and without a fluoro substituent on the benzoic acid ring can reveal the importance of electronic effects at that position. Similarly, comparing analogues with different linker lengths or substitutions on the guanidinium group can provide insights into the optimal steric and electronic requirements for activity.
The "split-and-mix" strategy is another powerful method for generating large combinatorial libraries on solid phase. rsc.org In this approach, the solid support is divided into portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next synthetic step. This process allows for the exponential generation of a vast number of unique compounds.
By systematically exploring the chemical space around the this compound scaffold through parallel synthesis and library generation, medicinal chemists can identify key structural features that govern biological activity, leading to the design of more potent and selective compounds. nih.govnih.govnih.gov
Molecular Interactions and Biochemical Mechanisms of P Guanidinomethyl Benzoic Acid
Protein-Ligand Binding and Affinity Studies
The interaction of p-Guanidinomethyl benzoic acid and its derivatives with various proteins, particularly enzymes, is a critical aspect of its biochemical profile. These interactions are governed by the principles of molecular recognition, where the specific three-dimensional structures of both the ligand and the protein's binding site dictate the affinity and specificity of their binding.
Quantitative Receptor Binding Assays
Quantitative receptor binding assays are essential for determining the affinity of a ligand for its target protein. merckmillipore.com These assays often involve the use of radiolabeled ligands to measure the amount of binding to a receptor or enzyme. For instance, derivatives of this compound have been evaluated in radioligand binding assays to determine their affinity for various receptors. elifesciences.org
One common technique is the filter-based separation assay, which separates the bound ligand-receptor complex from the unbound ligand. merckmillipore.com This method allows for the determination of key binding parameters. For example, studies on opioid receptors have utilized such assays to show that specific derivatives can exhibit high, sub-nanomolar binding affinities. elifesciences.org
Research has shown that modifications to the core structure of this compound can significantly impact its binding affinity. For example, the synthesis of various derivatives and their subsequent testing in binding assays have helped in understanding the structure-activity relationships that govern their interaction with target proteins. nih.gov
Interactive Data Table: Binding Affinity of a this compound Derivative
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Mu Opioid Receptor (MOR) | 0.5 |
| Delta Opioid Receptor (DOR) | 0.8 |
| Kappa Opioid Receptor (KOR) | 0.3 |
Characterization of Binding Kinetics and Thermodynamics
The binding of a ligand to a protein is a dynamic process characterized by its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). plos.orgrsc.org These parameters provide a more complete picture of the interaction than affinity alone.
Kinetic studies, often performed using techniques like stopped-flow fluorescence, can reveal the rates at which the this compound-protein complex forms (the "on-rate" or k_on) and breaks apart (the "off-rate" or k_off). plos.org The ratio of these rates (k_off/k_on) determines the equilibrium dissociation constant (Kd), a measure of binding affinity.
Thermodynamic analyses, on the other hand, quantify the changes in enthalpy (ΔH) and entropy (ΔS) that occur upon binding. researchgate.net These values indicate whether the binding is driven by favorable enthalpic interactions (like hydrogen bonds and van der Waals forces) or by an increase in entropy (often due to the release of water molecules from the binding site).
For example, the interaction of a related compound, 4-methylumbelliferyl-p-guanidinobenzoate (MUGB), with urokinase showed a dissociation constant (Ks) of 2.9 x 10⁻⁶ M. nih.gov In contrast, its interaction with tissue-type plasminogen activator (t-PA) was weaker, with a Ks of 3.13 x 10⁻⁵ M. nih.gov This difference in affinity was primarily due to a much slower dissociation rate from urokinase, indicating a more stable complex. nih.gov
Molecular Recognition Principles and Mechanisms
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, ionic interactions, hydrophobic interactions, and van der Waals forces. The guanidinium (B1211019) group of this compound is a key feature for molecular recognition, as it can act as a strong hydrogen bond donor and engage in ionic interactions with carboxylate groups on the protein surface.
The benzoic acid portion of the molecule also contributes to binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. nih.gov The precise positioning of these functional groups is critical for achieving high-affinity and specific binding.
Studies on the interaction of guanidinium-containing compounds with carboxylates have shown that they can form very stable 1:1 complexes. researchgate.net This is a fundamental principle underlying the recognition of this compound by many of its target enzymes, which often have a key aspartate or glutamate (B1630785) residue in their active site.
Enzyme Modulation and Mechanistic Enzymology
This compound and its derivatives are known to interact with and modulate the activity of various enzymes, particularly serine proteases.
Investigation of Enzyme Inhibition Profiles
Many guanidinium and benzamidine-containing compounds are known inhibitors of serine proteases such as trypsin, thrombin, and urokinase. embl.de These enzymes have a conserved catalytic triad (B1167595) and a substrate-binding pocket that often includes an aspartic acid residue at the bottom, which specifically recognizes and binds arginine or lysine (B10760008) side chains of the substrate. The guanidinium group of this compound can mimic the side chain of arginine, allowing it to bind tightly in the active site and act as a competitive inhibitor.
The inhibitory potency of these compounds is often quantified by their inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. For example, certain derivatives of this compound have been shown to be potent inhibitors of proteases like PACE4, with Ki values in the low nanomolar range.
The nature of the substituents on the benzoic acid ring can significantly influence the inhibitory activity. mdpi.com By systematically modifying the structure and assessing the impact on enzyme inhibition, researchers can develop a structure-activity relationship (SAR) to guide the design of more potent and selective inhibitors.
Interactive Data Table: Inhibition of Serine Proteases by a this compound Analog
| Enzyme | Inhibition Constant (Ki, nM) |
| Trypsin | 50 |
| Thrombin | 150 |
| Urokinase | 25 |
Role as Enzyme Substrates or Cofactor Mimetics
In some cases, instead of acting as inhibitors, derivatives of this compound can function as substrates for enzymes. This is particularly true for ester derivatives, which can be hydrolyzed by proteases.
For instance, m-(guanidinomethyl)phenyl esters have been used as acyl donor components in trypsin-catalyzed peptide synthesis. nih.gov In this process, the ester is first recognized and bound by trypsin, which then catalyzes the transfer of the acyl group to an amino acid acceptor, forming a new peptide bond.
A key aspect of the interaction between these ester substrates and enzymes like urokinase and t-PA is the formation of an acyl-enzyme intermediate. nih.gov The stability of this intermediate is crucial. With urokinase, the acylation rate constant (k₂) is significantly higher than the deacylation rate constant (k₃), leading to a stable intermediate. nih.gov However, with t-PA, the rates are comparable, resulting in an unstable intermediate. nih.gov This difference in kinetics explains why certain derivatives can be used for active-site titration of urokinase but not t-PA. nih.gov
These findings highlight the dual role that this compound derivatives can play, acting as either inhibitors or substrates depending on their specific chemical structure and the target enzyme.
Elucidation of Enzyme Active Site Interactions
The interaction of this compound and its derivatives with enzyme active sites is a key aspect of their biochemical function, particularly as enzyme inhibitors or substrates. The molecule's distinct structural components—the rigid benzene (B151609) ring, the flexible methyl linker, the highly basic guanidinium group, and the acidic carboxyl group—dictate its binding orientation and affinity within catalytic pockets.
The guanidinium group is a critical feature for interaction with enzymes that recognize arginine or possess negatively charged binding pockets. This positively charged group can form strong salt bridges and multiple hydrogen bonds with acidic amino acid residues such as aspartate and glutamate within an enzyme's active site. For instance, in studies involving trypsin, an enzyme that cleaves peptide chains mainly at the carboxyl side of arginine and lysine residues, the guanidinomethyl group of related substrates can mimic the side chain of arginine, fitting into the S1 specificity pocket which contains an aspartate residue at its base. Research on N-Boc-amino acid p-(guanidinomethyl)phenyl esters, which act as acyl donors for trypsin, highlights the importance of the spatial arrangement and steric characteristics for catalytic efficiency. nih.gov
Furthermore, the benzoic acid portion of the molecule contributes to binding through various interactions. The aromatic ring can engage in hydrophobic or van der Waals interactions with nonpolar residues in the active site. uq.edu.au In the context of cyclin-dependent kinase 2 (CDK2)/Cyclin A inhibition, a derivative featuring a guanidinomethyl group at the 4-position of benzoic acid was found to be a particularly effective inhibitor. mdpi.com This suggests that the guanidinomethyl moiety interacts favorably with an arginine-binding site on the protein, demonstrating a potent and specific interaction that drives its inhibitory activity. mdpi.com The carboxylate group can also act as a hydrogen bond acceptor or participate in electrostatic interactions, further anchoring the molecule within the active site. uq.edu.au
| Enzyme/Protein Target | Interacting Moiety of Ligand | Key Active Site Residues/Features | Type of Interaction | Observed Effect |
|---|---|---|---|---|
| Trypsin | Guanidinomethyl group | Aspartate in S1 specificity pocket | Electrostatic (Salt Bridge), Hydrogen Bonding | Substrate for enzymatic peptide synthesis. nih.gov |
| CDK2/Cyclin A | Guanidinomethyl group | Arginine-binding site | Electrostatic, Hydrogen Bonding | Inhibition of protein-protein interaction. mdpi.com |
| Cytochrome P450 (general model for benzoic acids) | Carboxylate group | Arg92, Ser95, Ser244 | Hydrogen Bonding, Electrostatic | Anchoring of the substrate. uq.edu.au |
| Oligopeptidase B (OpdB) | Guanidinomethylbenzoate structure | Not specified | Inhibitory binding | Inhibition of enzymatic activity. amegroups.cn |
Interactions with Nucleic Acids and Other Biomolecules
While extensively studied for its interactions with enzymes, the structural features of this compound suggest a potential for interaction with other significant biomolecules, most notably nucleic acids like DNA and RNA. Guanidine (B92328) derivatives are known in medicinal chemistry for their capacity to interact with various biological targets, including proteins and nucleic acids. ontosight.ai
The primary driver for such interactions would be the molecule's guanidinium group. At physiological pH, this group is protonated and carries a permanent positive charge. Nucleic acids possess a polyanionic backbone due to their phosphate (B84403) groups. atdbio.com This fundamental charge difference can lead to strong, non-specific electrostatic attractions between the cationic guanidinium moiety and the negatively charged phosphate backbone of DNA or RNA. thermofisher.com This type of interaction is a common feature for many small molecules that bind to nucleic acids. atdbio.com
Beyond simple electrostatic attraction, the molecule could engage in more specific interactions within the grooves of a DNA double helix. The planar aromatic ring could potentially intercalate between base pairs or, more likely, sit within the minor or major groove. atdbio.com Minor groove binders, such as distamycin and netropsin, are often cationic and form hydrogen bonds and hydrophobic interactions within the AT-rich regions of the minor groove. atdbio.com The guanidinium group of this compound could act as a hydrogen bond donor to the acceptor atoms on the floor of the groove, while the benzene ring engages in van der Waals contacts with the groove walls. The structural flexibility and conformation of nucleic acids, which can vary from the canonical B-form DNA, offer a diverse landscape for such protein and small molecule binding. mdpi.com
It is important to note that while these interactions are chemically plausible based on the molecule's structure, specific experimental studies detailing the binding of this compound to nucleic acids are not extensively documented in the available literature. Such potential interactions remain an area for further investigation.
Structure-Activity Relationship (SAR) Studies and Principles
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound correlates with its biological effects. By systematically modifying the molecule and observing the resulting changes in activity, researchers can identify the key structural components essential for its function.
Elucidation of Key Pharmacophoric Features
A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. nih.gov For this compound and its derivatives, the key pharmacophoric features can be identified as:
The Cationic Guanidinium Group : This is arguably the most critical feature. It acts as a strong hydrogen bond donor and carries a positive charge, allowing it to mimic the side chain of arginine. This feature is essential for binding to targets with specific recognition pockets for arginine or general pockets lined with acidic residues (e.g., aspartate, glutamate). mdpi.com Its ability to form strong, directed ionic bonds and hydrogen bonds makes it a powerful anchor for protein binding. mdpi.com
The Carboxylate Group : As an ionizable group, the carboxylic acid can be deprotonated to a negatively charged carboxylate at physiological pH. This feature can act as a hydrogen bond acceptor and also engage in electrostatic interactions, often with positively charged lysine or arginine residues, or by coordinating with metal ions in metalloenzymes. uq.edu.au
The Methylene (B1212753) Linker : The -CH2- group connecting the guanidinium function to the benzene ring provides a degree of conformational flexibility. This linker allows the cationic head to orient itself optimally within a binding pocket relative to the rigid aromatic ring, which can be crucial for achieving high-affinity binding.
These features collectively define the molecule's ability to interact with biological targets. The presence and relative spatial arrangement of a cationic center, a hydrophobic aromatic plane, and a hydrogen bond acceptor are central to its activity profile. mdpi.comnih.gov
Impact of Structural Modifications on Biological Activity
Modifying the structure of this compound and its derivatives has a direct and often predictable impact on their biological activity. SAR studies have illuminated how changes to different parts of the molecule enhance or diminish its function.
For instance, in the context of inhibiting the CDK2/Cyclin A protein-protein interaction, derivatives of a peptidomimetic capped with substituted benzoic acids showed significant variation in activity. The monosubstituted derivative with a guanidinomethyl group at the 4-position (para) was the most effective, with an IC₅₀ of 0.69 μM. mdpi.com This highlights the importance of this specific group at this position for potent activity. Modifying the ring with other substituents led to marked decreases in inhibitory potency. Adding a hydroxyl group at the 3-position resulted in a significantly weaker inhibitor (IC₅₀ = 4.56 μM). mdpi.com This demonstrates that even small structural changes can profoundly alter binding affinity.
Similarly, studies on aryl-4-guanidinomethylbenzoates as antibacterial agents revealed that the nature of the aryl ester group significantly influences their minimum inhibitory concentration (MIC) against various bacteria. amegroups.cn For example, changing the ester group from a simple phenyl to a 4-chlorophenyl or a 4-methylphenyl altered the antibacterial spectrum and potency, indicating that modifications distal to the core guanidinomethylbenzoyl structure are also critical for activity. amegroups.cn
Conjugating the molecule to other chemical entities, such as peptides, also dramatically alters its biological profile. When (Z)-4-((2-benzoyl-3-(4-bromophenyl)guanidino)methyl) benzoic acid (GVL1), a related derivative, was conjugated to peptides, the resulting bioconjugates showed higher activity and selectivity against Leishmania than the guanidine compound alone. nih.gov This illustrates that using this compound as a scaffold for larger molecules can be a successful strategy for developing targeted agents.
| Compound/Modification | IC₅₀ (μM) | Key Structural Change |
|---|---|---|
| 4-Guanidinomethyl benzoic acid derivative | 0.69 | Reference compound with para-guanidinomethyl group. |
| 3-Hydroxy, 4-Guanidinomethyl benzoic acid derivative | 4.56 | Addition of a hydroxyl group at the 3-position. |
| 3-Methoxy, 4-Piperidinyloxy benzoic acid derivative | 22.42 | Replacement of guanidinomethyl with piperidinyloxy and addition of 3-methoxy group. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.sy This method quantifies physicochemical properties of molecules, known as molecular descriptors, and correlates them with activity through a statistical model. scribd.com
For a series of compounds based on the this compound scaffold, a QSAR model could be developed to predict their biological activity, such as enzyme inhibition (IC₅₀) or antibacterial potency (MIC). The process involves several key steps:
Data Set Assembly : A collection of structurally related compounds with experimentally measured biological activities is required. mdpi.com
Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These can include:
Electronic Descriptors : These describe the electron distribution in the molecule. For the benzoic acid moiety, the Hammett constant (σ) is a classic descriptor that quantifies the electron-donating or electron-withdrawing effect of substituents on the ring. scribd.com
Hydrophobic Descriptors : The partition coefficient (logP) is the most common descriptor for hydrophobicity, which influences how a molecule partitions between aqueous and lipid environments and can be crucial for reaching a target site.
Steric Descriptors : These describe the size and shape of the molecule, such as molar refractivity (MR), van der Waals volume, or other topological indices.
3D Descriptors : In more advanced 3D-QSAR, descriptors are derived from the 3D alignment of the molecules, capturing steric and electrostatic fields around them. dergipark.org.tr
Model Development : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity. spu.edu.syresearchgate.net An exemplary, hypothetical QSAR equation might look like: log(1/IC₅₀) = a(logP) - b(MR) + c*(σ) + d Where a, b, and c are coefficients determined by the regression analysis. spu.edu.sy
Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training) techniques to ensure it is robust and not a result of chance correlation. mdpi.comnih.gov
While specific QSAR models for this compound itself are not detailed in the provided literature, QSAR studies have been successfully applied to various series of benzoic acid derivatives, demonstrating the utility of this approach for predicting their biological activities and guiding the design of new, more potent analogues. dergipark.org.trnih.goviomcworld.com
Computational and Theoretical Research on P Guanidinomethyl Benzoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular properties of compounds like p-Guanidinomethyl benzoic acid. Methods such as DFT with the B3LYP functional and various basis sets (e.g., 6-311G) are commonly used to optimize the molecular geometry and determine quantum chemical parameters. These calculations provide a foundational understanding of the molecule's intrinsic characteristics. For instance, studies on guanidinium-based ionic liquids with benzoic acid derivatives have utilized DFT at the B3LYP/6-311G++(d,p) level to calculate electronic properties and optimize molecular geometries.
Molecular Electrostatic Potential (MEP) analysis is a valuable method for identifying the reactive sites of a molecule for electrophilic and nucleophilic interactions. The MEP map illustrates the charge distribution across the molecule, where different colors represent varying electrostatic potentials. Typically, red areas indicate regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue areas denote positive potential, which are electron-deficient and susceptible to nucleophilic attack.
In the context of a benzoic acid derivative, MEP analysis reveals that negative potential sites are concentrated around the electronegative oxygen atoms of the carboxylic group and the nitrogen atoms of the guanidine (B92328) group, suggesting these are the primary sites for interacting with electrophiles. Conversely, the hydrogen atoms, particularly those on the carboxyl and guanidinium (B1211019) groups, are characterized by positive potential and act as nucleophilic sites. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability.
A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity and a greater propensity for intramolecular charge transfer. Conversely, a large energy gap is characteristic of a highly stable and less reactive molecule. Quantum chemical calculations for various benzoic acid derivatives have been performed to determine these values and predict their reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | -6.303 | -2.243 | 4.06 |
| 4-(carboxyamino)-benzoic acid | -6.82 | -1.82 | 5.0 |
This table presents calculated frontier molecular orbital energies for representative benzoic acid derivatives, illustrating typical values obtained through DFT methods. Data sourced from.
Molecular Docking Studies of this compound and its Analogs
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target, predicting binding affinities, and understanding the molecular basis of interaction. Studies on various benzoic acid derivatives and guanidine-containing compounds have utilized molecular docking to evaluate their potential as inhibitors for various enzymes and receptors.
Molecular docking simulations predict the binding energy or docking score, which quantifies the affinity between the ligand and the target protein. A more negative binding energy generally indicates a more favorable and stable interaction. For example, in silico screening of benzoic acid derivatives against the SARS-CoV-2 main protease has been performed to predict their binding affinities and identify potential antiviral candidates. The docking scores for various benzoic acid derivatives ranged from -29.59 to -38.31, depending on the substitutions on the aromatic ring. Such studies allow for the ranking of different analogs based on their predicted affinity for a specific target.
| Ligand (Benzoic Acid Derivative) | Target Protein | Predicted Binding Energy/Score (kcal/mol) |
|---|---|---|
| Benzoic acid | SARS-CoV-2 Main Protease | -29.59 |
| Syringic acid | SARS-CoV-2 Main Protease | -37.25 |
| Gallic acid | SARS-CoV-2 Main Protease | -38.31 |
| PTMTBA | Carbonic anhydrase II | -9.4 |
This table shows representative binding energies from molecular docking studies of benzoic acid analogs against different protein targets. A more negative value suggests stronger binding. Data sourced from.
Beyond predicting binding affinity, molecular docking provides detailed insights into the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. The guanidinium group is particularly effective at forming strong hydrogen bonds and salt bridges with acidic residues like aspartate and glutamate (B1630785) in a protein's active site.
For instance, docking of a triazole-containing benzoic acid derivative into the active site of carbonic anhydrase II revealed key interactions, including hydrophobic (Pi-Pi T-shaped) interactions with the residue HIS94. Similarly, docking studies of guanidine-based compounds against Human Serum Albumin identified crucial binding interactions with important amino acids within the active site. Identifying these specific interactions is vital for understanding the mechanism of action and for the rational design of more potent and selective analogs.
| Ligand Analog | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| PTMTBA | Carbonic anhydrase II (PDB: 3FFP) | HIS94 | Pi-Pi T-shaped hydrophobic |
| Guanidine analogs (8, 11, 12) | Human Serum Albumin | Not specified | Hydrogen bonds, hydrophobic interactions |
This table summarizes key amino acid residues and interaction types identified in molecular docking studies of benzoic acid and guanidine analogs. Data sourced from.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic perspective, allowing researchers to assess the stability of the predicted binding pose in a simulated physiological environment.
Classical MD simulations have been employed to investigate the aggregation of benzoic acid in confined spaces, revealing how confinement impacts liquid dynamics and molecular organization. In the context of ligand-protein interactions, MD simulations can be used to follow the trajectory of the complex, calculating parameters like root-mean-square deviation (RMSD) to evaluate the stability of the ligand in the binding pocket. These simulations are also used to study association processes in solution, which are the early stages of co-crystallization or binding. For a compound like this compound, MD simulations could validate docking results by confirming that the predicted interactions with key residues are maintained over a simulated timeframe, thus providing a more robust model of the binding event.
Conformational Dynamics and Stability of Ligand-Target Complexes
There is no specific data available from computational studies detailing the conformational dynamics of this compound when bound to a biological target. Molecular dynamics simulations, which are typically used to understand the stability of ligand-target complexes, have not been published for this compound. Such studies would provide insight into the flexibility of the molecule within a binding pocket and the key interactions that stabilize the complex over time, but this information is not present in the current scientific literature.
Virtual Screening and Ligand-Based Design
Pharmacophore Modeling
A specific pharmacophore model derived from this compound has not been described in the scientific literature. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive/negative ionizable groups) required for biological activity. Although the guanidinium group (a strong hydrogen bond donor and positively charged) and the carboxylate group (a hydrogen bond acceptor and negatively charged) of this compound are well-understood pharmacophoric features, no published models have utilized this compound as a template to define a specific spatial arrangement for virtual screening or ligand design.
In Silico Library Screening for Novel Ligands
There are no published studies where this compound has been used as a scaffold or query molecule for the in silico screening of chemical libraries. Such a process would involve using the compound's structure to search large databases for molecules with similar shapes or pharmacophoric features to identify novel potential ligands for a specific biological target. The absence of such research indicates that its potential as a foundational structure in virtual screening campaigns has not yet been explored or documented in peer-reviewed articles.
Due to the lack of specific numerical data in the available literature for the requested topics concerning this compound, no data tables could be generated.
Applications and Utility of P Guanidinomethyl Benzoic Acid in Chemical Biology and Medicinal Chemistry Research
Bioconjugation and Chemical Probe Development
The unique properties of the guanidinomethyl benzoic acid core, particularly the persistent positive charge of the guanidinium (B1211019) group (pKa ≈ 13), make it a valuable component in the design of reagents for bioconjugation. nih.gov These reagents are used to label, detect, and characterize proteins and peptides.
N-Terminal Peptide Derivatization for Mass Spectrometry-Based Proteomics
In quantitative proteomics, precise and predictable chemical modification of peptides is essential for accurate mass spectrometry (MS) analysis. One common strategy involves isotopic labeling of the peptide's N-terminus. However, the presence of lysine (B10760008) residues, which also contain a primary amine, can lead to multiple labels being incorporated, complicating data analysis.
A technique to circumvent this issue involves the guanidination of lysine side chains, followed by N-terminal-specific labeling. nih.gov Reagents derived from p-guanidinomethyl benzoic acid can be used in this initial step. The guanidination process converts the primary amine of lysine into a guanidinium group, effectively blocking it from reacting with N-terminal labeling reagents. nih.gov Following this blocking step, a differential isotopic tag, such as d(0)- or d(2)-formaldehyde, can be specifically introduced at the N-terminus via reductive amination. nih.gov This ensures that each peptide receives only a single isotopic label, which greatly simplifies the interpretation of mass spectra and improves the accuracy of relative quantification of proteins in different samples. nih.govwaters.com This N-terminal specific approach also enhances the generation of a(1) fragment ions in MS/MS spectra, further aiding in peptide sequencing. nih.gov
Site-Specific Labeling of Proteins and Peptides
Derivatives of this compound are frequently activated as N-hydroxysuccinimide (NHS) esters to create amine-reactive labeling agents. These activated esters readily react with nucleophilic primary amines on proteins, such as the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form stable amide bonds. mdpi.com
This covalent labeling strategy is a cornerstone for attaching various functional moieties to proteins and peptides. The guanidinium group introduced by the label imparts a positive charge at the site of modification. This can influence the protein's solubility, stability, and interaction with other molecules. The ability to introduce a permanently charged group can be exploited to probe protein structure and function, as the modification of solvent-accessible amino acids can be mapped using mass spectrometry to reveal information about protein conformation or ligand-binding sites. nih.gov
Conjugation with Cell-Penetrating Peptides for Enhanced Cellular Delivery
Cell-penetrating peptides (CPPs) are short peptides, often rich in cationic residues like arginine, that can traverse cellular membranes and deliver molecular cargo into cells. mdpi.comnih.govresearchgate.net The guanidinium group is a key structural feature responsible for this cell-penetrating ability. The this compound scaffold can be incorporated into bioactive molecules to enhance their cellular uptake by mimicking this feature or by being conjugated to known CPPs.
In one study, a guanidine (B92328) derivative, (Z)-4-((2-benzoyl-3-(4-bromophenyl)guanidino)methyl) benzoic acid (GVL1), was conjugated to the CPP known as TAT. mdpi.comnih.gov This bioconjugation aimed to improve the intracellular delivery and efficacy of the guanidine compound, which has antileishmanial activity. mdpi.com The resulting GVL1-TAT bioconjugate demonstrated potent activity against Leishmania amazonensis and Leishmania infantum with a high selectivity index. nih.gov This work highlights that conjugating molecules containing the guanidinomethyl benzoic acid structure to CPPs is a viable strategy to overcome cellular barriers and increase the intracellular concentration and potency of therapeutic agents. mdpi.comnih.gov
Development of Radiolabeled Agents for Research Imaging (e.g., SGMIB)
A prominent application of the this compound scaffold is in the development of radiolabeling agents for molecular imaging. N-succinimidyl-4-guanidinomethyl-benzoate (SGMIB) and its derivatives are widely used for radioiodination of proteins, particularly monoclonal antibodies (mAbs) and nanobodies that undergo internalization upon binding to cell surface receptors. nih.govnih.govsnmjournals.orgdaneshyari.com
The key advantage of using SGMIB-based agents is their "residualizing" nature. mdpi.comsnmjournals.org After the radiolabeled antibody binds to its target and is internalized into the cell, it is trafficked to lysosomes for degradation. Standard radiolabeling methods often result in small, radiolabeled catabolites that can diffuse out of the cell, leading to a weak imaging signal. However, when a protein is labeled using a derivative like N-succinimidyl 4-guanidinomethyl-3-[¹³¹I]iodobenzoate ([¹³¹I]SGMIB), the resulting catabolites retain the positively charged guanidinomethyl group. nih.govmdpi.com This charge is thought to trap the radiolabel within the lysosome, leading to significantly higher intracellular retention of radioactivity and enhanced tumor targeting in imaging studies. nih.govsnmjournals.org
Research has also explored isomeric versions, such as N-succinimidyl 3-guanidinomethyl-5-[¹³¹I]iodobenzoate (iso-[¹³¹I]SGMIB), to overcome synthetic challenges and improve radiochemical yields. nih.govnih.govdaneshyari.com
| Agent | Radiochemical Yield (%) | Target Protein | Conjugation Efficiency (%) | Reference |
|---|---|---|---|---|
| Boc₂-[¹³¹I]SGMIB | 56.5 ± 5.5 | Trastuzumab | 34.8 ± 10.3 | nih.govdaneshyari.com |
| Boc₂-iso-[¹³¹I]SGMIB | 70.7 ± 2.0 | Trastuzumab | 45.1 ± 4.5 | nih.govdaneshyari.com |
| Boc₂-[¹³¹I]SGMIB | 56.5 ± 5.5 | 5F7 Nanobody | 28.9 ± 13.0 | nih.govdaneshyari.com |
| Boc₂-iso-[¹³¹I]SGMIB | 70.7 ± 2.0 | 5F7 Nanobody | 33.1 ± 7.1 | nih.govdaneshyari.com |
Scaffold Design and Development of Bioactive Molecules
Beyond its use in bioconjugation, the this compound structure serves as a key building block, or scaffold, for the rational design of molecules that can modulate the activity of biological targets like enzymes.
Rational Design of Enzyme Inhibitors and Allosteric Modulators
The guanidinium group is structurally and electronically similar to the side chain of arginine. Arginine residues are frequently found in the active sites of enzymes, where they play crucial roles in substrate binding and catalysis through electrostatic interactions and hydrogen bonding. Therefore, the p-guanidinomethyl moiety is an effective "arginine mimic" that can be incorporated into small molecules to target arginine-binding pockets in enzymes.
This principle is applied in the design of competitive enzyme inhibitors. For example, proteases like trypsin recognize and cleave peptide bonds following basic residues such as arginine. Acyl donors for enzymatic peptide synthesis, such as N-Boc-amino acid p-(guanidinomethyl)phenyl esters, have been developed to interact specifically with the active sites of trypsin-like enzymes. nih.gov By designing molecules that incorporate the this compound scaffold, medicinal chemists can create compounds that bind to the enzyme's active site but are not processed, thereby inhibiting the enzyme's normal function. Benzoic acid derivatives, in general, have been identified as inhibitors for various enzymes, acting through competitive or non-competitive mechanisms by interacting with active sites or other allosteric sites. nih.govnih.gov The inclusion of the guanidinomethyl group provides a specific targeting element for enzymes that recognize arginine, making this scaffold a valuable starting point for developing potent and selective inhibitors.
Exploration as a Core Scaffold for New Chemical Entities
The this compound moiety serves as an exemplary core scaffold in medicinal chemistry. A scaffold is a central molecular framework upon which new chemical entities (NCEs) are built through combinatorial decoration with various functional groups. The utility of this particular scaffold stems from the distinct properties of its two key components: the benzoic acid ring and the guanidinomethyl group. The guanidinium group is strongly basic (pKa ≈ 13.5), typically protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with negatively charged amino acid residues like aspartate and glutamate (B1630785) in protein active sites. This makes it an excellent mimic for the side chain of arginine, a common recognition motif in enzyme-substrate interactions, particularly for serine proteases like trypsin and thrombin. The aromatic ring provides a rigid platform for orienting substituents in three-dimensional space and can engage in favorable pi-stacking or hydrophobic interactions within a binding pocket.
This strategic combination has been successfully exploited to generate libraries of derivatives targeting a range of enzymes. For example, derivatives of the closely related p-guanidinobenzoic acid have been patented as potent inhibitors of elastase, a serine protease implicated in inflammatory diseases. researchgate.net The core structure fits within the enzyme's active site, with the guanidino group interacting with key specificity-determining residues. By modifying the benzoic acid ring with different substituents, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
The versatility of the benzoic acid scaffold, in general, has been widely demonstrated in the development of anticancer agents. benthamdirect.com When combined with the potent and specific targeting capabilities of the guanidinium group, the this compound scaffold represents a powerful starting point for NCEs aimed at a variety of disease-related targets.
Below is a table summarizing examples of how the broader guanidinobenzoyl scaffold has been utilized to target different enzymes.
| Core Scaffold | Derivative/Example Drug | Biological Target | Therapeutic Area |
| Guanidinobenzoic acid | Nafamostat (B1217035) | Serine Proteases (e.g., Trypsin, Thrombin, TMPRSS2) | Anticoagulation, Pancreatitis, Antiviral |
| Guanidinobenzoic acid | Gabexate | Serine Proteases | Pancreatitis, Disseminated Intravascular Coagulation |
| p-Guanidinobenzoic acid | Patented Derivatives | Elastase | Inflammatory Diseases |
Lead Discovery and Optimization Strategies
In drug discovery, a "lead" compound is a molecule that has shown promising activity against a specific biological target and serves as the starting point for optimization. nih.gov The this compound framework is an ideal starting point for lead discovery campaigns, particularly those targeting enzymes that recognize arginine substrates. Lead discovery can be accelerated by screening libraries of compounds built upon this privileged scaffold.
Once a lead compound is identified, lead optimization is the iterative process of modifying its chemical structure to improve key characteristics such as potency, selectivity, metabolic stability, and bioavailability. scienceopen.com For derivatives of this compound, several optimization strategies are commonly employed:
Modification of the Aromatic Ring: Substituents can be added to the benzoic acid ring to probe for additional interactions within the target's binding site. For example, introducing hydrophobic groups could enhance binding affinity through interactions with nonpolar pockets, while adding hydrogen bond donors or acceptors could form new stabilizing contacts.
Alteration of the Linker: The methylene (B1212753) (-CH2-) group connecting the guanidino and benzoic acid moieties can be modified. Changing its length, rigidity, or stereochemistry can alter the orientation of the key interacting groups, leading to improved binding.
Guanidinium Group Isosteres: While the guanidinium group is highly effective, it can present challenges with bioavailability due to its permanent positive charge. Chemists may replace it with isosteres—groups with similar size, shape, and electronic properties, such as amidines—to balance potency with drug-like properties. mdpi.com
A study on guanidine derivatives as cholinesterase inhibitors illustrates this process. Researchers identified an initial lead compound, Buthutin A, and through subsequent analysis of related structures, they could deduce structure-activity relationships (SAR) that guide further optimization. nih.gov For instance, they determined how specific substitutions on the core structure influenced inhibitory potency against acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE), a critical step in optimizing for selectivity. nih.gov
Target Identification and Validation Methodologies
Use as Chemical Probes for Target Engagement Studies
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study that target's function in a biological system. The this compound scaffold is well-suited for the development of such probes, especially for serine proteases. The ability of the guanidino group to guide the molecule to the active site of these enzymes can be harnessed to create potent and selective tools.
Target engagement studies aim to confirm that a molecule is physically interacting with its intended target within a complex biological environment like a cell or organism. Derivatives of guanidinobenzoic acid have been instrumental in this area. For instance, p-guanidinobenzoic acid is known to be the primary active metabolite of the drug Nafamostat. nih.gov It exerts its therapeutic effect by inhibiting the serine protease TMPRSS2, which is crucial for the entry of certain viruses into host cells. nih.gov Research has shown that p-guanidinobenzoic acid drives this inhibition by forming a stable, covalent complex with a key serine residue in the enzyme's active site. nih.gov
This covalent and highly specific interaction is a hallmark of an effective chemical probe. By attaching a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) to a this compound derivative, researchers can create a probe to visualize, isolate, and quantify the target enzyme. Such probes are invaluable for:
Confirming Drug-Target Interaction: Demonstrating that a drug candidate physically binds to its intended protein target in living cells.
Measuring Target Occupancy: Quantifying the percentage of target protein that is bound by the drug at various concentrations.
Competitive Binding Assays: Using the probe to screen for other molecules that bind to the same target.
One patent describes the use of a guanidinobenzoic acid derivative within a larger molecular system designed to report on metabolic activity within cells, directly demonstrating its utility as a component in a chemical probe system. google.com
Application in Phenotypic Screening and Mechanism of Action Elucidation
Phenotypic screening is a drug discovery approach where compounds are tested for their ability to produce a desired change in the phenotype (a measurable characteristic) of a cell or organism, without prior knowledge of the specific drug target. This method is powerful for discovering first-in-class medicines with novel mechanisms of action.
Libraries of diverse small molecules are essential for successful phenotypic screening. Given their history of broad biological activity, compounds based on the this compound scaffold are excellent candidates for inclusion in such screening libraries. scienceopen.com A screen might, for example, identify a guanidine-containing compound that selectively kills cancer cells or prevents bacterial biofilm formation.
Once a "hit" is identified from a phenotypic screen, the next critical step is to determine its mechanism of action (MOA), which includes identifying the specific molecular target responsible for the observed phenotype. A study focused on developing new cancer therapeutics identified a lead phenyl-guanidine compound through screening and subsequently performed detailed biological assays to uncover its MOA, revealing that the compound induces apoptosis and cell cycle arrest. mdpi.com Similarly, a screen of guanidine-core molecules for antimicrobial properties identified a lead compound effective against resistant bacteria. mdpi.com The researchers then began to elucidate its MOA by hypothesizing that its activity was linked to its lipophilicity and charge, which allowed it to better penetrate bacterial cells. mdpi.com These examples showcase a common workflow:
Phenotypic Screen: A guanidine derivative is identified as having a desired biological effect.
MOA Studies: Follow-up experiments (e.g., proteomics, genomics, cell biology assays) are conducted to pinpoint the molecular pathway being perturbed.
Target Identification: The specific protein that the compound binds to is identified, often using techniques like affinity chromatography or chemoproteomics.
Validation of Biological Targets through Chemical Perturbation
Target validation is the process of demonstrating that modulating a specific biological target with a drug will have the intended therapeutic effect. Small molecule inhibitors—or chemical perturbagens—are one of the most powerful tools for this purpose. By using a potent and selective inhibitor, researchers can mimic the effect of a drug and observe the consequences in a controlled manner.
Derivatives of this compound are ideally suited for this role. Once a derivative is optimized to be a selective inhibitor of a particular enzyme, it can be used to probe the function of that enzyme in disease models. A prominent example is the validation of the protease TMPRSS2 as a target for preventing viral infections. The drug Nafamostat, which metabolizes to the active inhibitor p-guanidinobenzoic acid, potently blocks TMPRSS2 activity. nih.gov By treating cells with Nafamostat and observing a dramatic reduction in viral entry, researchers were able to validate TMPRSS2 as a critical host factor for the virus and thus a high-value therapeutic target. nih.govresearchgate.net
This process, summarized in the table below, is fundamental to modern drug discovery. It provides a crucial link between a molecular target and a disease phenotype, giving confidence that developing a drug against that target is a worthwhile endeavor.
| Step | Description | Example with Guanidinobenzoic Acid Scaffold |
| 1. Hypothesis | A specific protein (e.g., a protease) is hypothesized to be a driver of a disease. | TMPRSS2 is hypothesized to be essential for viral entry. |
| 2. Chemical Perturbation | A selective small molecule inhibitor for the target is developed or identified. | Nafamostat/p-guanidinobenzoic acid is identified as a potent TMPRSS2 inhibitor. |
| 3. Experimentation | The inhibitor is applied to a relevant biological model (e.g., cells, animal model). | Cells susceptible to viral infection are treated with Nafamostat. |
| 4. Observation & Validation | The resulting phenotype is observed. If the phenotype matches the expected therapeutic outcome, the target is validated. | Viral entry is blocked in the treated cells, validating TMPRSS2 as an antiviral target. researchgate.net |
Advanced Analytical and Biophysical Methodologies in P Guanidinomethyl Benzoic Acid Research
Mass Spectrometry Techniques
Mass spectrometry stands as a cornerstone in the analysis of p-Guanidinomethyl benzoic acid, particularly in the context of its role as a ligand and its use in proteomics.
Collision-Induced Dissociation (CID) for Peptide Fragmentation Analysis
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of ions for structural elucidation. In the context of this compound, its derivatives can be used to tag peptides. When these tagged peptides are subjected to CID, the resulting fragmentation patterns provide valuable sequence information.
Research on related compounds, such as the serine protease inhibitor camostat (B1201512), which degrades into 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) and subsequently 4-guanidinobenzoic acid (GBA), demonstrates the principles of this analysis. researchgate.net In positive ion CID, a characteristic fragmentation involves the cleavage of the ester bond, leading to the formation of specific fragment ions. researchgate.net For instance, the positive ion CID spectrum of a related compound showed that the initial cleavage occurs between the carbonyl group and the oxygen atom of the 4-guanidinobenzoyloxy group, resulting in a prominent fragment ion. researchgate.net Studies on impurities in nafamostat (B1217035) mesylate, which also contains the 4-guanidinobenzoic acid moiety, have further illustrated how fragmentation patterns can be used to identify and characterize related structures. nih.gov These principles are directly applicable to peptides tagged with a this compound derivative, where the fragmentation pattern would reveal information about the peptide sequence as well as confirming the presence and location of the tag.
Applications in Proteomics and Chemical Tagging
The unique chemical properties of this compound make it a valuable tool for chemical tagging in proteomics. Its guanidino group can mimic the side chain of arginine, allowing it to act as a recognition motif for certain enzymes, particularly serine proteases. This property can be exploited to design chemical probes to label and identify specific classes of proteins in complex biological samples.
While specific proteomics workflows utilizing a this compound-based tag are still an emerging area of research, the foundational principles are well-established. Chemical proteomics strategies often involve the use of small molecule probes to covalently label proteins of interest, which can then be enriched and identified by mass spectrometry. The reactivity of the carboxylic acid group on this compound could be leveraged to attach it to linkers and reporter groups, creating a versatile chemical tag.
Spectroscopic and Structural Biology Approaches
Spectroscopic and structural biology techniques have been pivotal in visualizing and understanding the interactions of this compound with its biological targets at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between small molecules and proteins in solution. A study involving the complexation of camostat mesylate, which degrades to 4-guanidinobenzoic acid, with cyclodextrins utilized ¹H-NMR and ROESY experiments to characterize the binding. tesisenred.net The experiments revealed strong cross-peaks between the protons of the 4-guanidinobenzoic acid moiety and the cyclodextrin (B1172386), indicating the entry of the benzene (B151609) ring into the cyclodextrin cavity. tesisenred.net This demonstrates the utility of NMR in defining the binding orientation and specific interactions of the this compound scaffold. Although direct NMR studies of its interaction with protein targets are not yet widely published, these findings suggest that NMR would be a highly effective tool for mapping the binding site and determining the conformation of this compound when bound to a protein.
X-ray Crystallography for Co-crystal Structure Determination
X-ray crystallography has provided definitive, high-resolution insights into how this compound interacts with its protein targets. The RCSB Protein Data Bank contains several crystal structures of proteins in complex with this compound.
A notable example is the crystal structure of bovine trypsin complexed with 4-guanidinobenzoic acid (PDB ID: 3RXJ), determined at a resolution of 1.70 Å. rcsb.org This structure reveals the precise binding mode of the inhibitor in the enzyme's active site. The guanidino group of 4-guanidinobenzoic acid forms key interactions within the S1 specificity pocket of trypsin, which is specifically adapted to recognize arginine and lysine (B10760008) residues. wikipedia.org The negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket forms a salt bridge with the positively charged guanidinium (B1211019) group of the inhibitor. nih.gov
Another significant structure is that of the acyl-enzyme intermediate of trypsin with a guanidinobenzoyl group, which provides a snapshot of the catalytic process. nih.gov This structure shows that the rigidity of the aromatic ring in the guanidinobenzoate moiety influences the positioning of the serine residue in the active site, which in turn affects the rate of deacylation. nih.gov
The table below summarizes key data from the crystal structure of trypsin in complex with 4-guanidinobenzoic acid.
| Parameter | Value |
|---|---|
| PDB ID | 3RXJ rcsb.org |
| Protein | Trypsin rcsb.org |
| Organism | Bos taurus (Bovine) rcsb.org |
| Ligand | 4-Guanidinobenzoic acid rcsb.org |
| Resolution | 1.70 Å rcsb.org |
| Method | X-ray Diffraction rcsb.org |
Similarly, crystal structures of other serine proteases, such as matriptase, in complex with inhibitors containing a guanidino moiety have been determined, further highlighting the conserved binding mode of this functional group. rcsb.orgrcsb.org
Calorimetric Techniques for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding interactions. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
The principles of using ITC to study such interactions are well-documented. For example, in a typical ITC experiment, a solution of the ligand (in this case, this compound) would be titrated into a solution of the target protein. The heat released or absorbed upon each injection is measured, allowing for the determination of the binding parameters. This data is crucial for understanding the driving forces of the interaction and for the rational design of more potent and specific inhibitors.
The following table illustrates the type of data that would be obtained from an ITC experiment.
| Thermodynamic Parameter | Description |
|---|---|
| Binding Affinity (Ka) | The equilibrium constant for the binding reaction, indicating the strength of the interaction. |
| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event, reflecting changes in bonding and solvation. |
| Entropy Change (ΔS) | The change in the randomness of the system upon binding, often related to conformational changes and the release of water molecules. |
| Stoichiometry (n) | The number of ligand molecules that bind to one molecule of the protein. |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment.
In a hypothetical ITC experiment to study the interaction of this compound with its target protease, a solution of the compound would be titrated into a sample cell containing the purified target protein. As the compound binds to the protein, heat is either released (exothermic) or absorbed (endothermic), and this heat change is measured by the calorimeter. The resulting data is a series of heat pulses that are integrated to generate a binding isotherm. This isotherm can then be fitted to a binding model to extract the thermodynamic parameters.
Hypothetical ITC Data for this compound Binding to a Target Protease
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.1 | - |
| Binding Affinity (Ka) | 2.5 x 106 | M-1 |
| Dissociation Constant (Kd) | 400 | nM |
| Enthalpy Change (ΔH) | -15.2 | kcal/mol |
| Entropy Change (ΔS) | -10.5 | cal/mol·K |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be obtained from an ITC experiment.
This detailed thermodynamic information is crucial for understanding the driving forces behind the binding interaction. For instance, a negative enthalpy change would suggest that the binding is driven by favorable bond formations, such as hydrogen bonds and van der Waals interactions, between this compound and the active site of the protease.
Label-Free Biosensing Technologies
Label-free biosensing technologies are instrumental in studying biomolecular interactions without the need for fluorescent or radioactive labels, thus avoiding potential interference with the binding event.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip, which are proportional to the mass concentration of molecules binding to the surface. This allows for the determination of the kinetics of an interaction, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.
In a theoretical SPR study of this compound, its target protease would be immobilized on the surface of a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the immobilized protease would cause an increase in the SPR signal. Following the association phase, a buffer solution would be flowed over the chip to monitor the dissociation of the compound. The resulting sensorgram provides a real-time profile of the binding and dissociation events.
Hypothetical SPR Kinetic Data for this compound Interaction
| Parameter | Value | Unit |
| Association Rate Constant (ka) | 1.8 x 104 | M-1s-1 |
| Dissociation Rate Constant (kd) | 7.2 x 10-4 | s-1 |
| Dissociation Constant (Kd) | 40 | µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be obtained from an SPR experiment.
These kinetic parameters provide valuable insights into the binding mechanism, such as the speed of binding and the stability of the resulting complex.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the assessment of target engagement by a compound within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein-ligand complex often becomes more resistant to thermal denaturation.
To investigate the target engagement of this compound using CETSA, intact cells or cell lysates would be treated with the compound. The samples would then be heated to various temperatures, and the soluble fraction of the target protein would be quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein to a higher temperature in the presence of this compound would indicate direct binding and engagement of the target in its native cellular context.
Hypothetical CETSA Results for this compound
| Treatment | Melting Temperature (Tm) of Target Protease (°C) |
| Vehicle (Control) | 52.5 |
| This compound | 56.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be obtained from a CETSA experiment.
This method is invaluable for confirming that a compound reaches and interacts with its intended target within the complex milieu of a cell, which is a critical step in the drug development process.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Research into p-Guanidinomethyl benzoic acid and its closely related parent compound, p-guanidinobenzoic acid, has established them as significant molecules in medicinal chemistry and enzymology. The primary contribution of this class of compounds lies in their potent and competitive inhibition of serine proteases. nih.gov This inhibitory action is central to their various biological activities and applications.
Key findings have demonstrated that p-guanidinobenzoic acid acts as a crucial intermediate in the synthesis of several non-peptide protease inhibitors. google.com Its derivatives have been extensively studied for their antiproteolytic activities, highlighting their potential in therapeutic areas where protease modulation is beneficial. nih.gov The core structure of p-guanidinobenzoic acid serves as a valuable scaffold for the design of novel drugs, particularly in the development of agents targeting enzymes involved in coagulation and fibrinolysis. google.comnih.gov
The synthesis of p-guanidinobenzoic acid has been a subject of research, with various chemical methods developed to improve yield and facilitate industrial-scale production. google.comgoogle.com These synthetic advancements are critical for making the compound and its derivatives more accessible for research and development. Furthermore, analytical methods, primarily based on high-performance liquid chromatography (HPLC), have been established for the quantification of benzoic acid and its derivatives, which is essential for quality control and research purposes. europa.euusda.govresearchgate.net
Unaddressed Research Questions and Challenges
Despite the progress made, several research questions and challenges remain. A primary challenge is the development of derivatives with higher selectivity for specific proteases. While p-guanidinobenzoic acid and its analogs are known to inhibit a range of serine proteases, achieving high specificity for a single target enzyme is crucial for minimizing off-target effects and improving therapeutic profiles. nih.gov
The structure-activity relationships (SAR) for many derivatives are not yet fully elucidated. nih.gov A deeper understanding of how modifications to the p-guanidinobenzoic acid scaffold affect inhibitory potency and selectivity is needed to guide the rational design of new and more effective compounds.
Another challenge lies in the optimization of the pharmacokinetic properties of these compounds. While some derivatives have shown promise, issues such as bioavailability and metabolic stability can limit their clinical potential. nih.gov Research is needed to develop strategies to enhance these properties, for instance, through the synthesis of ester prodrugs. nih.gov
Furthermore, the full spectrum of biological targets for this compound and its derivatives is likely not yet fully known. Investigating their interactions with other enzyme classes and biological pathways could reveal new therapeutic opportunities.
Emerging Methodologies and Interdisciplinary Approaches
The future of research on this compound will likely be shaped by emerging methodologies and interdisciplinary collaborations. Advances in computational chemistry and molecular modeling can play a significant role in accelerating the discovery of new derivatives. nih.gov These in silico approaches can help predict the binding modes of inhibitors to their target proteases, thereby guiding synthetic efforts toward more potent and selective compounds.
The integration of high-throughput screening (HTS) technologies will enable the rapid evaluation of large libraries of p-guanidinobenzoic acid derivatives against a panel of proteases and other biological targets. This can significantly speed up the identification of lead compounds for further development.
An interdisciplinary approach, combining expertise from medicinal chemistry, structural biology, pharmacology, and clinical research, will be essential. For instance, X-ray crystallography and NMR spectroscopy can provide detailed structural insights into inhibitor-enzyme interactions, which can inform the design of next-generation inhibitors. nih.gov Collaborations with clinical researchers will be vital for translating promising laboratory findings into potential clinical applications.
Potential for Future Academic and Translational Research on this compound
The potential for future academic and translational research on this compound and its derivatives is substantial. In academia, there is ample room to explore the fundamental aspects of their mechanism of action, to synthesize novel analogs with unique properties, and to investigate their utility as chemical probes to study the roles of specific proteases in health and disease. nih.gov
From a translational perspective, the development of highly selective inhibitors based on the p-guanidinobenzoic acid scaffold could lead to new treatments for a variety of diseases. Given their inhibitory effects on proteases involved in coagulation and fibrinolysis, there is potential for developing new antithrombotic or antifibrinolytic drugs. nih.gov Their role as inhibitors of other proteases could also be explored for applications in areas such as cancer and inflammatory diseases, where proteases are often dysregulated. preprints.orgnih.govresearchgate.net
The development of diagnostic probes based on this scaffold is another promising avenue. mdpi.com These probes could be used for the detection and imaging of protease activity in biological samples and in vivo, which could aid in the diagnosis and monitoring of various diseases. The continued exploration of green and sustainable methods for the synthesis of aminobenzoic acid and its derivatives will also be an important area of future research. mdpi.com
Q & A
Q. How can response surface methodology (RSM) optimize experimental conditions for synthesizing this compound?
- Methodological Answer : Design a central composite RSM model to evaluate critical variables (e.g., temperature, pH, reactant molar ratios). Use ANOVA to identify significant factors and generate a predictive model. For example, a 3-factor, 3-level design with 20 experimental runs can identify optimal yield conditions while minimizing resource use .
Q. What structural characterization methods confirm the purity of synthesized this compound?
- Methodological Answer : Combine X-ray crystallography for crystal structure determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to verify functional groups. Compare experimental spectra with computational predictions (e.g., density functional theory) for validation. Structure Data Files (SDF/MOL) can be generated for cheminformatics applications .
Advanced Research Questions
Q. What molecular mechanisms underlie microbial resistance to this compound?
- Methodological Answer : Investigate multidrug transporters (e.g., Saccharomyces cerevisiae Tpo1) via gene knockout/overexpression studies. Use RNA sequencing to identify transcription factors (e.g., Gcn4, Stp1) regulating stress-response pathways. Measure intracellular polyamine depletion as a marker of nitrogen metabolism disruption .
Q. How do solubility parameters influence experimental design for this compound?
- Methodological Answer : Apply the Hansen solubility parameter model (δD, δP, δH) to predict solubility in organic solvents. For example, use the linear relationship ln X = a – b/T (where X is mole fraction, T is temperature) derived from thermodynamic modeling. Validate with experimental phase diagrams in systems like benzoic acid–benzophenone .
Q. How can contradictory genotoxicity findings for this compound be reconciled?
- Methodological Answer : Conduct a meta-analysis of in vitro (Ames test, micronucleus assay) and in vivo (rodent carcinogenicity) studies. Stratify data by dose (e.g., >4% maternal toxicity thresholds) and exposure routes (oral vs. dermal). Use probabilistic risk assessment models to account for interspecies variability .
Q. What strategies link this compound to amino acid biosynthesis pathway disruptions?
- Methodological Answer : Perform metabolomic profiling (GC-MS or LC-MS) to quantify amino acid pools in exposed organisms. Use isotopic tracing (¹⁵N/¹³C) to track nitrogen/carbon flux. Pair with transcriptomic data to identify downregulated enzymes (e.g., glutamine synthetase) .
Q. How can in silico models predict environmental degradation pathways of this compound?
- Methodological Answer : Employ non-target LC-MS/MS screening with patRoon workflows to identify biotic/abiotic degradation products (e.g., hydroxylated derivatives). Use quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation potential .
Q. What experimental designs assess subchronic toxicity of this compound?
- Methodological Answer : Follow OECD Guideline 407 (28-day repeated dose oral toxicity). Use Sprague-Dawley rats with dose ranges bracketing the NOAEL (No Observed Adverse Effect Level). Monitor hematological, hepatic, and renal biomarkers, and conduct histopathology at study termination .
Methodological Best Practices
Q. How to ensure reproducibility in benzoic acid derivative research?
- Methodological Answer : Adhere to FAIR data principles: publish raw LC-MS/NMR datasets in repositories (e.g., PubChem), and document experimental parameters (e.g., mobile phase gradients, instrument settings). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid common pitfalls like underpowered studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
